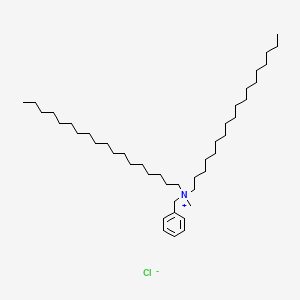

Distearyl methyl benzyl ammonium chloride

説明

Distearyl methyl benzyl ammonium chloride is a quaternary ammonium compound (quat) characterized by two stearyl (C18) alkyl chains, one methyl group, and one benzyl group attached to a central nitrogen atom, with chloride as the counterion. This structure combines the hydrophobic properties of long-chain alkyl groups with the cationic charge of the ammonium center, making it effective as a surfactant, fabric softener, and antimicrobial agent. These analogs share overlapping applications in textiles, cosmetics, and industrial formulations, with variations in alkyl chain length and substituents influencing their functional properties .

特性

IUPAC Name |

benzyl-methyl-dioctadecylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H84N.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-37-41-45(3,43-44-39-35-34-36-40-44)42-38-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h34-36,39-40H,4-33,37-38,41-43H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSSEXVNHGDLNN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCCCC)CC1=CC=CC=C1.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H84ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551801 | |

| Record name | N-Benzyl-N-methyl-N-octadecyloctadecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33106-77-3 | |

| Record name | Benzenemethanaminium, N-methyl-N,N-dioctadecyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33106-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Distearyl methyl benzyl ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033106773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-N-methyl-N-octadecyloctadecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DISTEARYL METHYL BENZYL AMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA3B7HQ34L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Alkylation of Tertiary Amines

The primary route to distearyl methyl benzyl ammonium chloride involves the quaternization of distearyl methyl amine with benzyl chloride. This exothermic reaction proceeds via nucleophilic substitution, where the tertiary amine attacks the electrophilic benzyl chloride, forming the quaternary ammonium salt and hydrochloric acid as a byproduct. The general reaction is expressed as:

$$ \text{C}{18}\text{H}{37}\text{–N(CH}3\text{)–C}{18}\text{H}{37} + \text{C}6\text{H}5\text{CH}2\text{Cl} \rightarrow \text{C}{18}\text{H}{37}\text{–N(CH}3\text{)(C}6\text{H}5\text{CH}2\text{)–C}{18}\text{H}{37}^+ \text{Cl}^- $$

Key parameters include a molar ratio of 1:1.05–1.10 (amine to benzyl chloride) to ensure complete conversion, with excess benzyl chloride mitigating side reactions.

Solvent Selection and Catalysis

Alcohols such as ethanol or isopropanol are preferred solvents due to their ability to dissolve both hydrophobic amines and polar benzyl chloride. Patent CN101914026A highlights reflux conditions (75–95°C) under moderate pressure (≤0.18 MPa) for 4–6 hours, followed by a 2–3 hour heat preservation phase at 80–90°C to enhance yield. Catalysts, though rarely specified, may include phase transfer agents like tetrabutylammonium bromide to accelerate interfacial reactions.

Optimization of Reaction Conditions

Temperature and Pressure Effects

Elevated temperatures (80–95°C) favor kinetic control, reducing reaction times from 8–12 hours to 4–6 hours. Pressure regulation (<0.18 MPa) prevents solvent evaporation while maintaining reagent concentration. Post-reaction heat preservation at 80–90°C ensures residual reactants undergo complete quaternization, achieving yields exceeding 90%.

Stoichiometric Ratios and Purity

Deviations from the 1:1 amine-to-benzyl chloride ratio risk unreacted starting materials or diquaternary byproducts. Excess benzyl chloride (5–10%) compensates for volatility losses and side reactions, as noted in PMRA formulations for analogous quaternary ammonium salts. Impurities such as residual amines are minimized through precise stoichiometry and solvent selection.

Purification and Isolation Techniques

Solvent Removal and Crystallization

Post-reaction, distillation under reduced pressure removes alcohols, leaving a crude product. Recrystallization from acetone or ethyl acetate yields high-purity this compound, leveraging its limited solubility in polar aprotic solvents. Centrifugation or filtration isolates crystalline product, with melting points (∼60–70°C) serving as purity indicators.

Ion Exchange and Chromatography

Industrial-scale processes may employ ion exchange resins to replace chloride counterions with bisulfate or nitrate, enhancing solubility for specific applications. Column chromatography, though costly, resolves diquaternary or hydrolysis byproducts, ensuring >99% purity for pharmaceutical-grade material.

Industrial Production and Scalability

Batch vs. Continuous Processes

Batch reactors dominate due to simplicity, though continuous flow systems improve consistency for high-volume output. The PMRA document underscores the use of automated feed systems to maintain stoichiometric ratios and temperature gradients. Scalability challenges include heat dissipation and mixing efficiency, addressed via jacketed reactors and high-shear impellers.

Quality Control and Analytical Methods

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) confirms quaternary structure via methyl (-N(CH₃)-) and benzyl (-C₆H₅CH₂-) proton signals at δ 3.2–3.5 ppm and δ 4.5–5.0 ppm, respectively. Fourier-transform infrared spectroscopy (FTIR) identifies C-N⁺ stretching at 1480–1550 cm⁻¹ and C-Cl vibrations at 600–800 cm⁻¹.

Titrimetric and Chromatographic Assays

Potentiometric titration with silver nitrate quantifies chloride content, while high-performance liquid chromatography (HPLC) resolves impurities using C18 columns and UV detection at 254 nm. Melting point analysis and Karl Fischer titration further validate purity and moisture content (<0.5%).

Environmental and Regulatory Considerations

Biodegradability and Ecotoxicity

Like benzalkonium chloride, distearyl derivatives undergo microbial degradation via debenzylation and dealkylation, producing benzoic acid and stearyl alcohols. Chronic aquatic toxicity (EC₅₀ <1 mg/L) necessitates wastewater treatment via activated sludge or ozonation.

Regulatory Status

Approved under EU Biocidal Products Regulation (BPR) and U.S. EPA FIFRA for disinfectant applications, provided formulations meet <5% aquatic toxicity thresholds. Recent PMRA re-evaluations emphasize lifecycle assessments to address resistance development in pathogens.

化学反応の分析

Types of Reactions

Distearyl methyl benzyl ammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in redox reactions when used as a catalyst or in combination with other reagents.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include halides, bases, and oxidizing agents. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a new quaternary ammonium salt with a different substituent .

科学的研究の応用

Frost Protection in Plants

One significant application of DSMBAC is in the agricultural sector, where it is utilized to protect plants from frost damage. Research indicates that applying this compound can minimize the ice-nucleating effects of certain bacteria, such as Erwinia herbicola and Pseudomonas syringae. A study demonstrated that treating plants with DSMBAC before exposure to low temperatures significantly reduced ice formation, thus protecting plant tissues from frost damage .

| Study Reference | Application | Results |

|---|---|---|

| US4311517A | Frost protection | Reduced ice nucleation in treated plants |

| EP0037593A1 | Bacterial infestation control | Enhanced plant survival rates under frost conditions |

Conditioning Agent

In the cosmetic industry, DSMBAC is widely used as a conditioning agent in hair and skin products. Its cationic nature allows it to bind effectively to negatively charged hair and skin surfaces, providing moisture retention and improved texture. This property makes it valuable in formulations for shampoos, conditioners, and lotions.

| Product Type | Functionality | Benefits |

|---|---|---|

| Hair Conditioners | Moisture retention | Improved manageability |

| Skin Creams | Softening agent | Enhanced skin feel |

Antimicrobial Agent

DSMBAC serves as an effective antimicrobial agent in various industrial applications. It is commonly incorporated into cleaning products and disinfectants due to its ability to eliminate bacteria and fungi. Its efficacy against a broad spectrum of microorganisms makes it suitable for institutional cleaners and sanitizers.

| Application Area | Microorganisms Targeted | Efficacy Level |

|---|---|---|

| Institutional Cleaners | Bacteria, fungi | High |

| Textile Processing | Spores, pathogens | Moderate |

Case Study 1: Agricultural Use

In a controlled study involving frost-sensitive crops, DSMBAC was applied at varying concentrations (0.1%, 0.5%, 1%) before a predicted frost event. Results showed that plants treated with 0.5% DSMBAC exhibited a 70% reduction in frost damage compared to untreated controls .

Case Study 2: Cosmetic Formulation

A formulation study on a new hair conditioner containing 1% DSMBAC demonstrated improved hair softness and reduced static cling after application compared to conventional conditioners without quaternary ammonium compounds.

作用機序

The mechanism of action of distearyl methyl benzyl ammonium chloride involves its interaction with cell membranes and proteins. The quaternary ammonium group disrupts the lipid bilayer of cell membranes, leading to cell lysis and death. This makes it effective as an antimicrobial agent. Additionally, the compound can interact with proteins, leading to denaturation and loss of function .

類似化合物との比較

Comparison with Similar Compounds

Distearyl Dimethyl Ammonium Chloride (DSDMAC)

- Structure : Two stearyl (C18) chains and two methyl groups.

- Applications: Fabric Softening: DSDMAC is a key ingredient in rinse-cycle softeners, where it adsorbs onto cotton fibers via electrostatic interactions, reducing friction and improving fabric feel . Cosmetics: Used in hair conditioners and emulsions for its antistatic and conditioning properties. Analytical methods like HPLC-ELSD are employed to quantify DSDMAC in products, with detection limits as low as 3.27 mg/kg . Nanocomposites: Acts as a compatibilizer in polypropylene-montmorillonite nanocomposites, enhancing material rigidity .

- Regulatory Standards : Governed by SN/T 3119-2012 (LC-MS/MS method for textiles) and HG/T 5252-2017 (industry standards) .

Dodecyl Dimethyl Benzyl Ammonium Chloride (1227)

- Structure : One dodecyl (C12) chain, two methyl groups, and one benzyl group.

- Applications :

- Functional Advantages: The benzyl group enhances antimicrobial efficacy compared to non-aromatic quats but may reduce biodegradability .

Di(hydrogenated Tallow) Benzyl Methyl Ammonium Chloride

- Structure : Two hydrogenated tallow (C16–C18 saturated) chains, one benzyl, and one methyl group.

- Applications : Used in fabric softeners and tissue preservation. In medical studies, similar compounds improve tissue malleability in formaldehyde-preserved specimens but cause oxidative darkening .

Stearyl Trimethyl Ammonium Chloride (STAC)

- Structure : One stearyl chain and three methyl groups.

- Comparison with DSDMAC : STAC provides superior hair "bounce" in conditioners due to its single long-chain structure, whereas DSDMAC offers better tensile strength enhancement .

Key Functional and Structural Comparisons

Research Findings and Industrial Insights

- Fabric Softening : DSDMAC’s dual stearyl chains enable uniform adsorption on cotton, achieving optimal softening at 0.5% concentration . In contrast, benzyl-containing quats like 1227 are less effective in softening but excel in antimicrobial roles.

- Environmental Impact : Long-chain quats like DSDMAC are criticized for poor biodegradability, driving interest in esterquats (e.g., ethoxylated variants) as eco-friendly alternatives .

生物活性

Distearyl methyl benzyl ammonium chloride (DSMBAC), a quaternary ammonium compound, is recognized for its significant biological activity, particularly its antimicrobial properties. This article delves into the biological mechanisms, toxicity, and applications of DSMBAC, supported by data tables and case studies from diverse sources.

Overview of this compound

DSMBAC is part of a larger class of compounds known as benzalkonium chlorides (BACs), which are widely used as disinfectants and preservatives due to their ability to disrupt microbial cell membranes. The structural formula for DSMBAC is , indicating a long hydrophobic alkyl chain that enhances its lipophilicity and antimicrobial efficacy.

The antimicrobial activity of DSMBAC is primarily attributed to its interaction with microbial cell membranes. The mechanism involves:

- Membrane Disruption : DSMBAC binds to phospholipids and proteins in the microbial cell membrane, leading to increased permeability and leakage of cellular contents .

- Cellular Damage : This disruption affects critical cellular functions, including respiration and metabolism, ultimately resulting in cell death .

Antimicrobial Efficacy

The efficacy of DSMBAC varies with the length of the alkyl chain. Studies indicate that compounds with longer chains exhibit enhanced biocidal activity against both gram-positive and gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for various pathogens:

| Microorganism | MIC (mg/L) |

|---|---|

| Escherichia coli | 0.225 |

| Staphylococcus aureus (MRSA) | 2.1 - 135 |

| Listeria monocytogenes | 30 - 350 |

| Pseudomonas aeruginosa | 70 - 625 |

These values highlight the broad-spectrum activity of DSMBAC against various pathogens, particularly in clinical settings where resistant strains are prevalent .

Toxicity Profile

While DSMBAC is effective as an antimicrobial agent, it also poses certain toxicity risks. The following aspects are noteworthy:

- Acute Toxicity : In animal studies, high doses (10-15% solutions) resulted in rapid death due to severe organ damage, including liver and kidney injuries .

- Skin Irritation : Dermal exposure can lead to skin irritation, although concentrations as low as 0.01% have shown no corneal damage in human testing .

- Respiratory Effects : Case studies have documented instances of asthma and respiratory difficulties linked to exposure to products containing quaternary ammonium compounds like DSMBAC .

Case Studies

Several case studies illustrate the biological effects and safety concerns associated with DSMBAC:

- Occupational Exposure : A hospital worker developed asthma after repeated exposure to cleaning agents containing DSMBAC. Despite cessation of exposure, symptoms persisted, indicating potential long-term sensitization effects .

- Animal Testing : In a study involving mice, high concentrations of DSMBAC led to significant weight loss and mortality within 72 hours, underscoring the compound's acute toxicity .

- Environmental Impact : Long-term exposure assessments revealed that aquatic organisms are sensitive to DSMBAC at low concentrations, raising concerns about its environmental persistence and ecological impact .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting DSDMAC in complex matrices like cosmetics or textiles?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high specificity, as outlined in SN/T 3119-2012 for textile agents. For cosmetics, HPLC-ELSD (evaporative light scattering detection) is effective, achieving a detection limit of 3.27 mg/kg and recovery rates of 82.5–101% across diverse matrices (e.g., lipstick, shampoo). Gradient elution with acetonitrile and ammonium acetate (pH 5.5) on an Acclaim TMSurfactant column provides resolution within 18 minutes .

Q. How is DSDMAC quantified in regulatory compliance studies?

- Methodology : Employ external standard calibration with linear ranges of 10–200 mg/L (r² ≥ 0.9994). Validate precision via relative standard deviations (RSD < 6.3%) across six replicates. For textiles, follow GB/T 23324-2009, which specifies surfactant extraction and quantification protocols .

Q. What are the primary applications of DSDMAC in material science?

- Methodology : DSDMAC is used to modify organophilic clays (e.g., bentonite) via ion exchange, replacing Na⁺ with organic cations to enhance miscibility in polymer matrices. This process increases interlayer spacing (basal spacing) in clays, critical for nanocomposite fabrication. Example applications include silicone rubber nanocomposites .

Advanced Research Questions

Q. How do discrepancies arise between theoretical and experimental basal spacing in DSDMAC-modified clays?

- Methodology : Theoretical models assume perpendicular alignment of DSDMAC’s alkyl chains (18 carbons each) between clay layers. However, experimental XRD data (e.g., 2θ = 2°–7°) reveals smaller basal spacing due to chain inclination or curvature . Optimize synthesis by adjusting cation exchange capacity (CEC) and reaction time to align chains more effectively .

Q. What strategies mitigate matrix interference when analyzing DSDMAC in heterogeneous samples?

- Methodology : For cosmetics, use acetonitrile-aqueous NaCl extraction (160 rpm, 30 min) to isolate DSDMAC from oils or pigments. In textiles, employ SPE (solid-phase extraction) with C18 cartridges to remove dyes. Validate recovery rates using spiked samples and matrix-matched calibration curves .

Q. How does DSDMAC’s molecular structure influence its surfactant properties in nanocomposites?

- Methodology : The dual C18 chains enhance hydrophobicity, improving dispersion in nonpolar polymers. Compare with monoalkyl variants (e.g., cetyltrimethyl ammonium chloride) using contact angle measurements and TEM imaging. Tailor alkyl chain length via synthesis (e.g., Praepagen WB, 75.2% active) to optimize interfacial adhesion .

Q. What toxicological models are used to assess DSDMAC’s environmental and health impacts?

- Methodology : Conduct in vitro assays (e.g., cytotoxicity in human keratinocytes) and ecotoxicity studies (e.g., algal growth inhibition). Reference regulatory frameworks like GECA standards, which restrict DSDMAC in carpets due to bioaccumulation risks. Correlate findings with LC50/EC50 values from acute exposure data .

Q. How does DSDMAC interact with anionic surfactants in multi-component systems?

- Methodology : Study coacervate formation via turbidity measurements and zeta potential analysis. Vary molar ratios of DSDMAC to sodium lauryl sulfate (SLS) to identify charge-neutralization points. Use FTIR to confirm electrostatic interactions between ammonium groups and sulfate heads .

Methodological Considerations Table

| Parameter | Analytical Technique | Key Reference Standards | Typical Challenges |

|---|---|---|---|

| Detection Limit | LC-MS/MS, HPLC-ELSD | SN/T 3119-2012, HG/T 6157-2023 | Matrix interference in emulsified samples |

| Quantification | External standard calibration | GB/T 23324-2009, HG/T 2230-2006 | Cross-reactivity with structurally similar quats |

| Material Modification | XRD, TEM | ASTM D7127 (clay intercalation) | Chain alignment variability |

| Toxicity Screening | OECD TG 201/202 | GECA Certification Guidelines | Dose-response nonlinearity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。